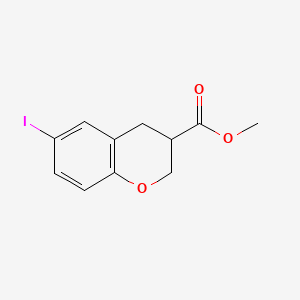

Methyl 6-iodochroman-3-carboxylate

Description

Methyl 6-iodochroman-3-carboxylate is a chroman-derived compound characterized by a benzodihydropyran (chroman) core structure. Key features include:

- Substituents: An iodine atom at the 6-position and a methyl ester group at the 3-position of the chroman ring.

Properties

Molecular Formula |

C11H11IO3 |

|---|---|

Molecular Weight |

318.11 g/mol |

IUPAC Name |

methyl 6-iodo-3,4-dihydro-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C11H11IO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 |

InChI Key |

HLMADZUIVCGRNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)I)OC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Methyl 6-Chlorooxoindoline-3-Carboxylate (CAS 151056-78-9)

- Structure : Features a chloro substituent and an oxoindoline core instead of a chroman ring.

- Properties: Molecular formula C₁₀H₈ClNO₃, purity ≥95%, with applications in research-oriented synthesis .

- Comparison: The indoline scaffold introduces a five-membered nitrogen-containing ring, altering electronic properties compared to chroman.

Methyl 6-Chloro-5-Methylpyridine-3-Carboxylate (CAS 65169-42-8)

- Structure : Pyridine ring with chloro and methyl groups at positions 6 and 5, respectively, and a methyl ester at position 3.

- Properties : Used in nicotinate derivative synthesis .

- Comparison :

- The pyridine ring is aromatic and planar, differing from the partially saturated chroman system.

- Chloro and methyl substituents may enhance lipophilicity but lack the heavy-atom effect of iodine, which is critical in X-ray crystallography or radioimaging applications.

Chroman-Based Esters with Varied Substituents

Methyl 6-Ethoxy-3-Phenyl-3a,4-Dihydro-3H-Chromeno[4,3-c]Isoxazole-3a-Carboxylate

- Structure : Chroman fused with an isoxazole ring, ethoxy at position 6, and phenyl at position 3.

- Properties : Single-crystal X-ray data confirms a mean C–C bond length of 0.002 Å and an R factor of 0.042, indicating high structural precision .

- The fused isoxazole ring introduces additional heteroatoms, enhancing hydrogen-bonding capacity compared to the simpler chroman system.

Methyl 6-Methoxy-2-Indolecarboxylate

- Structure : Indole ring with methoxy at position 6 and a methyl ester at position 2.

- Properties : Cited in ATR standard libraries for spectroscopic applications .

- Comparison :

- Methoxy groups are electron-donating, contrasting with the electron-withdrawing iodine in the target compound.

- Indole’s aromatic nitrogen may confer distinct reactivity in electrophilic substitution reactions.

Physical and Chemical Properties

Thermal Stability and Melting Points

- Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate: Decomposes at 252–253°C, with IR peaks at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) .

- Comparison :

- Iodine’s larger atomic radius may lower melting points compared to chloro derivatives due to reduced crystal packing efficiency.

- Sulfonyl groups (e.g., in benzodithiazine derivatives) increase thermal stability relative to ester-only functionalities.

Spectroscopic Signatures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.